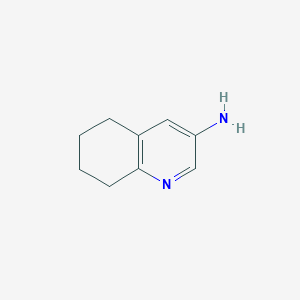

5,6,7,8-Tetrahydroquinolin-3-amine

概要

説明

5,6,7,8-Tetrahydroquinolin-3-amine is an organic compound with the molecular formula C9H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

準備方法

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinolin-3-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 5,6,7,8-tetrahydroquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

化学反応の分析

Oxidation Reactions

The tetrahydroquinoline core undergoes selective oxidation under controlled conditions:

Oxidation products serve as intermediates for further functionalization, particularly in medicinal chemistry applications .

Substitution Reactions

The amine group at position 3 participates in nucleophilic substitutions and coupling reactions:

Carbamate Formation

Reaction with aromatic isocyanates:

text5,6,7,8-Tetrahydroquinolin-3-amine + Ar-NCO → 3-(Arylcarbamoyl)-5,6,7,8-tetrahydroquinoline

Conditions : Dry THF, 0°C → rt, 12 hr

Catalyst : Triethylamine (1.5 eq)

Conversion Efficiency : 89–94% (HPLC)

Key Example :

Halogenation

Direct electrophilic substitution patterns:

| Halogen Source | Position Modified | Product Utility |

|---|---|---|

| NBS (N-bromosuccinimide) | C-2 bromination | Cross-coupling precursor |

| ICl/FeCl₃ | C-4 iodination | Radiolabeling applications |

Regioselectivity is controlled by the electron-donating amine group, favoring para-substitution relative to the pyridine nitrogen .

Catalytic Hydrogenation Pathways

While primarily used in synthesis, the compound shows reversible saturation/desaturation:

Hydrogenation :

textQuinolin-3-amine → this compound

Conditions :

Dehydrogenation :

Reverse reaction occurs under oxidative conditions (DDQ, 80°C) with 76% recovery of aromatic quinoline .

Complexation Behavior

The amine and pyridine nitrogen atoms act as bidentate ligands:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | N(pyridine)-N(amine) chelation | Catalytic oxidation systems |

| Pd⁰ | Pyridine-only binding | Cross-coupling catalyst modifier |

Stability constants (log K):

-

Cu²⁺: 8.3 ± 0.2

-

Ni²⁺: 6.9 ± 0.3

Acid-Base Reactivity

Protonation equilibria influence solubility and reactivity:

| Property | Value |

|---|---|

| pKa (pyridine N) | 4.7 |

| pKa (amine N) | 9.2 |

| Isoelectric Point | 7.1 |

This dual basicity enables pH-controlled separations and zwitterionic intermediate formation in aqueous media .

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

Primary Pathway :

text[4π] Electrocyclic ring-opening → Azacyclooctatetraene derivative

Quantum Yield : Φ = 0.33 ± 0.05

Applications : Photoswitching molecules and optoelectronic materials .

科学的研究の応用

Chemistry

In the realm of organic chemistry, 5,6,7,8-tetrahydroquinolin-3-amine serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for creating derivatives with enhanced properties.

Biology

The compound has shown promising biological activities , including:

- Antimicrobial Properties : Studies have demonstrated effective inhibition against various bacterial strains and fungi. For instance, it has been tested against E. coli and S. aureus, showing significant antimicrobial activity.

- Anticancer Effects : In vitro studies reveal that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) with IC values ranging from 5.4 to 17.2 μM. The mechanism involves inducing oxidative stress and apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) production.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for enzymes crucial for bacterial growth.

- Receptor Modulation : Identified as a ligand for several G-protein coupled receptors (GPCRs), it plays a role in regulating physiological processes such as inflammation and cancer progression.

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its derivatives are also explored for use in materials science.

Case Study 1: Anticancer Activity

A study synthesized a library of tetrahydroquinoline derivatives to evaluate their cytotoxic effects on human cancer cell lines. The most active compound demonstrated potent inhibition of cell cycle progression and induced apoptosis through ROS-mediated pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluated various derivatives against bacterial strains such as E. coli and S. aureus. Results indicated that specific modifications significantly enhanced antimicrobial activity compared to the parent compound.

作用機序

The mechanism of action of 5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

類似化合物との比較

Similar Compounds

- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

- 5,6,7,8-Tetrahydroquinolin-8-amine

- 8-Hydroxyquinoline derivatives

Uniqueness

5,6,7,8-Tetrahydroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5,6,7,8-Tetrahydroquinolin-3-amine is a bicyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, therapeutic potential, and mechanisms of action based on a review of current literature.

Chemical Structure and Properties

This compound has a molecular formula of CHN and a molecular weight of approximately 148.21 g/mol. Its structure consists of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, which contributes to its unique chemical reactivity and biological activities .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth .

2. Anticancer Effects

The compound has shown promising anticancer properties in several studies. For instance:

- Cell Line Studies : In vitro assays revealed that derivatives of this compound significantly inhibited the proliferation of cancer cell lines such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma), with IC values ranging from 5.4 to 17.2 μM .

- Mechanism of Action : The mechanism involves inducing oxidative stress and apoptosis in cancer cells through mitochondrial membrane depolarization and reactive oxygen species (ROS) production .

3. Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation .

Synthesis and Derivatives

The synthesis of this compound and its derivatives is crucial for exploring their biological activities. Various synthetic routes have been developed to create novel derivatives with enhanced pharmacological profiles. For example:

- Derivatives with specific substitutions at the 7th position have shown increased blood-brain barrier penetration and improved pharmacokinetic properties .

- Synthesis methods often involve the use of chiral catalysts to produce enantiomerically pure compounds that exhibit distinct biological activities based on their stereochemistry .

Case Study 1: Anticancer Activity

A study synthesized a library of tetrahydroquinoline derivatives and evaluated their cytotoxic effects on several human cancer cell lines. The most active compound demonstrated potent inhibition of cell cycle progression and induced apoptosis through ROS-mediated pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives were tested against bacterial strains such as E. coli and S. aureus. Results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival .

- Receptor Modulation : It has been identified as a ligand for several G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes including inflammation and cancer progression .

特性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUWAMCOBNCBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442975 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151224-99-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。